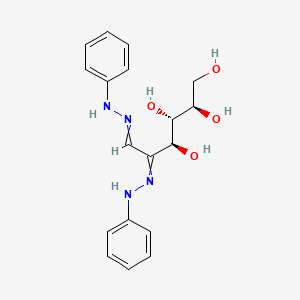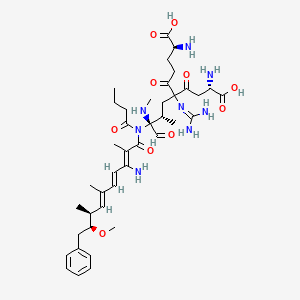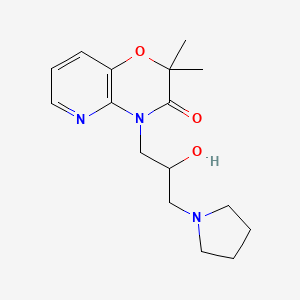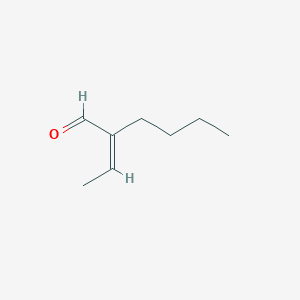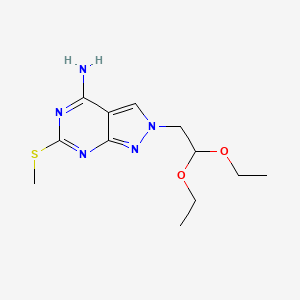
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is a heterocyclic compound that features a pyrazolo-pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- typically involves multi-step organic reactions
Formation of the Pyrazolo-Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of Substituents: The 2-(2,2-diethoxyethyl) group can be introduced via alkylation reactions using diethoxyethyl halides. The 6-(methylthio) group is typically added through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrogens in the pyrazolo-pyrimidine core can participate in reduction reactions, potentially altering the electronic properties of the compound.
Substitution: The diethoxyethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, thiolating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo-pyrimidine derivatives.
Substitution: Various substituted pyrazolo-pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.
作用機序
The mechanism of action of 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo-pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2H-Pyrazolo(3,4-d)pyrimidin-4-amine: Lacks the 2-(2,2-diethoxyethyl) and 6-(methylthio) substituents.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-: Lacks the 6-(methylthio) group.
2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 6-(methylthio)-: Lacks the 2-(2,2-diethoxyethyl) group.
Uniqueness
The presence of both the 2-(2,2-diethoxyethyl) and 6-(methylthio) groups in 2H-Pyrazolo(3,4-d)pyrimidin-4-amine, 2-(2,2-diethoxyethyl)-6-(methylthio)- makes it unique. These substituents can significantly influence the compound’s chemical reactivity and biological activity, offering distinct advantages in various applications.
特性
CAS番号 |
153901-75-8 |
|---|---|
分子式 |
C12H19N5O2S |
分子量 |
297.38 g/mol |
IUPAC名 |
2-(2,2-diethoxyethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H19N5O2S/c1-4-18-9(19-5-2)7-17-6-8-10(13)14-12(20-3)15-11(8)16-17/h6,9H,4-5,7H2,1-3H3,(H2,13,14,15,16) |
InChIキー |
BLUPJYVJHMRWFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1C=C2C(=NC(=NC2=N1)SC)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


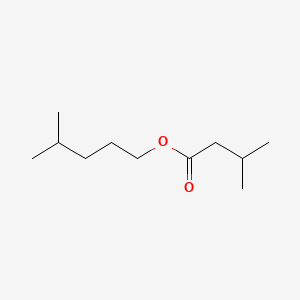


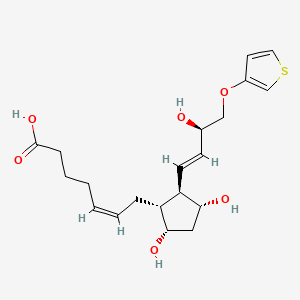
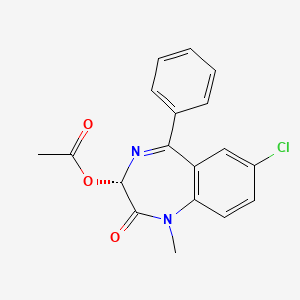


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
